molecular formula C8H15NO4 B3029201 Methyl 2,4-dimethyl-4-nitropentanoate CAS No. 5762-40-3

Methyl 2,4-dimethyl-4-nitropentanoate

Cat. No.: B3029201
CAS No.: 5762-40-3
M. Wt: 189.21 g/mol
InChI Key: FIXGUDASGASFSO-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-4-nitropentanoate is an organic compound with the molecular formula C8H15NO4. It is a methyl ester derivative of 2,4-dimethyl-4-nitropentanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethyl-4-nitropentanoate can be synthesized through a Michael addition reaction. This involves the reaction of a nitroalkane with an α,β-unsaturated ester under basic conditions. The reaction is typically carried out under microwave irradiation, which significantly reduces reaction times and increases yields compared to conventional methods .

Industrial Production Methods

In an industrial setting, the production of this compound involves the esterification of 2,4-dimethyl-4-nitropentanoic acid with methanol in the presence of a strong acid catalyst. This process is optimized for large-scale production to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-4-nitropentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-dimethyl-4-nitropentanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2,4-dimethyl-4-nitropentanoate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps facilitated by the catalyst. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid .

Comparison with Similar Compounds

Methyl 2,4-dimethyl-4-nitropentanoate can be compared with other similar compounds such as:

    Methyl 2,4-dimethyl-4-nitrovalerate: Similar structure but different reactivity due to the valerate group.

    Methyl 2,4-dimethyl-4-nitrobutanoate: Shorter carbon chain, leading to different physical and chemical properties.

    Methyl 2,4-dimethyl-4-nitrohexanoate: Longer carbon chain, affecting its solubility and reactivity.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Properties

IUPAC Name

methyl 2,4-dimethyl-4-nitropentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-6(7(10)13-4)5-8(2,3)9(11)12/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXGUDASGASFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289776
Record name Methyl 2,4-dimethyl-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5762-40-3
Record name NSC63876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,4-dimethyl-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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